molecular formula C12H18N2 B11803468 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine

2-Methyl-4-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B11803468
M. Wt: 190.28 g/mol
InChI Key: VLJKVMZTAAIZRN-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is a pyridine derivative featuring a methyl-substituted piperidine ring at the 4-position of the pyridine core. This structural motif is common in bioactive molecules, particularly those targeting neurological pathways, such as dopamine receptors or monoamine oxidase (MAO) enzymes.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-4-(1-methylpiperidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-9-11(6-7-13-10)12-5-3-4-8-14(12)2/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

VLJKVMZTAAIZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine typically involves the reaction of 2-methylpyridine with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane, ethyl acetate, and n-hexane are often employed in the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-4-(1-methylpiperidin-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyridine cores substituted with nitrogen-containing heterocycles (e.g., piperidine, pyrrolidine) or functional groups influencing biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target/Activity Key Findings Reference
2-Methyl-4-(1-methylpiperidin-2-yl)pyridine Pyridine + 1-methylpiperidine at C4 Not explicitly stated (likely dopaminergic/MAO-related) Structural similarity to neuroactive compounds suggests potential CNS activity.
TMMP (1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine) Pyridine + methylpyrrole at C4 Nigrostriatal dopamine depletion, MAO-B oxidation Potent dopamine depletion in mice (exceeding MPTP); MAO-B-dependent oxidation to neurotoxic metabolites.
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Piperazine + benzoindane Dopamine D4 receptor antagonist (Ki = 2.4 nM) >100-fold selectivity for D4 over D2/D3/D1/D5 receptors; weak in vivo activity at high doses.
Propargyl Pyridinyl Ethers (e.g., Compound V: 2-methyl-4-(prop-2-yn-1-yloxy)pyridine) Pyridine + propargyl ether at C4 Cytochrome P450 inhibition Acetylenic substituents modulate P450 binding; structural flexibility impacts inhibitory potency.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Tetrahydropyridine + phenyl at C4 MAO-B oxidation → dopaminergic neurotoxicity Gold-standard neurotoxin; metabolized to MPP+, inducing Parkinsonian symptoms.

Key Comparative Insights

Piperidine vs. Pyrrolidine/Piperazine Substitutions The 1-methylpiperidine group in the target compound contrasts with TMMP’s methylpyrrole and S 18126’s piperazine. Receptor Selectivity: S 18126’s piperazine moiety contributes to its D4 receptor affinity (Ki = 2.4 nM), while TMMP’s pyrrole substitution facilitates MAO-B oxidation, leading to dopamine depletion .

Impact of Substituents on Bioactivity

  • Methyl Groups : The 2-methyl group on the pyridine core in the target compound and TMMP may sterically hinder enzymatic degradation, prolonging half-life .
  • Electron-Withdrawing Groups : Propargyl ethers (e.g., Compound V) introduce acetylenic bonds, altering electron density and enhancing interactions with cytochrome P450 enzymes .

Mechanistic Divergence MAO-B Activation: TMMP and MPTP require MAO-B oxidation for neurotoxicity, whereas the target compound’s piperidine group lacks the pro-toxicant structural motifs (e.g., tetrahydropyridine) necessary for MAO-B activation . Receptor Antagonism: S 18126’s selectivity for D4 receptors contrasts with the target compound’s undefined mechanism, highlighting how minor structural changes (e.g., piperazine vs. piperidine) drastically alter target profiles .

Table 2: Physicochemical and Pharmacokinetic Properties

Property 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine TMMP S 18126 MPTP
Molecular Weight ~220 g/mol (estimated) 204.3 g/mol 394.5 g/mol 173.2 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) 1.8 3.5 1.2
MAO-B Substrate No Yes No Yes
CNS Penetration Likely (piperidine moiety) High Moderate High

Research Findings and Implications

  • Neurotoxicity : TMMP’s superior dopamine depletion compared to MPTP underscores the role of substituent electronegativity in MAO-B interaction .
  • Receptor Targeting : S 18126 demonstrates that piperazine-linked bulky groups (e.g., benzoindane) enhance D4 selectivity, whereas simpler piperidine-pyridine hybrids may lack such specificity .
  • Synthetic Flexibility : Propargyl ether derivatives () illustrate how modular substituents on pyridine cores enable tuning of enzyme inhibition, a strategy applicable to optimizing the target compound .

Biological Activity

2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 176.26 g/mol. The compound features a pyridine ring substituted with a methyl group at the second position and a 1-methylpiperidin-2-yl group at the fourth position, which influences its interaction with biological targets.

Biological Activities

Antimicrobial Properties
Research indicates that 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate enzyme or receptor activity associated with cancer cell proliferation and survival. Its structural similarity to other piperidine derivatives implies possible interactions with serotonin receptors, which are known to play roles in mood regulation and pain modulation.

Interaction with Serotonin Receptors
The compound's affinity for serotonin receptors (5-HT receptors) has been highlighted as a significant aspect of its biological activity. These interactions may lead to therapeutic effects in mood disorders and pain management. Specifically, it may act as an agonist or antagonist depending on the receptor subtype involved.

Synthesis Methods

The synthesis of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine typically involves alkylation reactions of pyridine derivatives with 1-methylpiperidine under basic conditions. Common reagents used in these reactions include:

Reaction TypeReagents
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionHalogens, halogenating agents

These methods yield various derivatives that can further be explored for their biological activities.

Comparative Analysis with Related Compounds

To better understand the unique aspects of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridineChloro group at second positionPotentially different receptor interactions
4-Methylpyridinyl-piperidinesVariations in piperidine substituentsBroader pharmacological profiles
5-Methylpyridinyl derivativesAlterations in methyl group positioningDifferent biological activities

These comparisons illustrate how variations in structure can influence receptor interactions and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the biological activity of 2-Methyl-4-(1-methylpiperidin-2-yl)pyridine:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Research : Another research effort focused on the anticancer properties of the compound, revealing its ability to inhibit cancer cell growth through modulation of specific signaling pathways related to apoptosis and cell cycle regulation.
  • Serotonin Receptor Interaction : Investigations into the compound's interaction with serotonin receptors have shown promising results for its use in treating mood disorders. The binding affinity and functional effects on various serotonin receptor subtypes were characterized through in vitro assays.

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